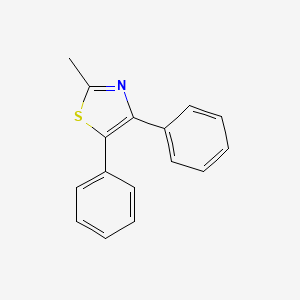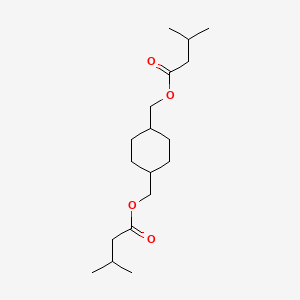
Éther dioctadécylique
Vue d'ensemble
Description
Dioctadecyl ether (DOD) is a synthetic, non-ionic surfactant that finds widespread applications in laboratory, industrial, and consumer settings . It belongs to the alkyl ether family and has the molecular formula C36H74O . DOD serves as an emulsifying agent, dispersant, and stabilizer in various products . It is also used in the treatment of infectious diseases, such as skin infections, respiratory tract infections, and eye infections . DOD has been shown to have antimicrobial activity against gram-positive bacteria .
Molecular Structure Analysis
Dioctadecyl ether has a molecular weight of 522.99 g/mol . The molecular structure is represented by the formula C36H74O . The structure consists of two octadecyl groups connected by an ether linkage .Physical And Chemical Properties Analysis
Dioctadecyl ether is a solid at 20 degrees Celsius . It has a boiling point of 131 °C . The compound is white to light yellow in color and appears as a powder or crystal .Applications De Recherche Scientifique
Agent émulsifiant et stabilisant
L'éther dioctadécylique est utilisé comme agent émulsifiant et stabilisant dans la production d'émulsions et de suspensions . Cette propriété lui permet de mélanger des composants à base d'huile et d'eau, ce qui est crucial dans de nombreux processus scientifiques et industriels.
Solubilisant et agent mouillant
Ce composé agit comme un solubilisant et un agent mouillant dans la création de liposomes et de nanoparticules . Ce sont de minuscules vésicules qui peuvent transporter des médicaments ou d'autres substances dans les cellules, ce qui rend l'éther dioctadécylique important dans la recherche et le développement pharmaceutiques.
Composant dans les nanoparticules polymériques
L'éther dioctadécylique a été utilisé dans le développement de nanoparticules polymériques de poly-ɛ-caprolactone (PCL) / pluronic F108 . Ces nanoparticules ont été chargées avec un médicament anticancéreux et un colorant proche infrarouge (NIR) pour évaluer la localisation dans un système modèle de cancer du sein .
Système d'administration de médicaments
La même étude a également démontré que l'éther dioctadécylique pouvait être utilisé dans un système d'administration ciblée de médicaments . Les nanoparticules ont montré une accumulation accrue in vivo, suggérant son potentiel en tant que système d'administration de médicaments ciblés supérieur .
Formulation de médicaments anticancéreux
Dans le domaine de l'oncologie, l'éther dioctadécylique a été utilisé dans la formulation du docétaxel, un médicament anticancéreux . Le médicament a été chargé dans des nanoparticules avec un colorant proche infrarouge, permettant aux chercheurs de suivre la localisation du médicament dans un système modèle de cancer du sein .
Amélioration de la solubilité aqueuse des médicaments
L'éther dioctadécylique peut améliorer la solubilité aqueuse des médicaments . Ceci est particulièrement utile pour des médicaments comme le docétaxel, qui est peu soluble dans l'eau . En améliorant la solubilité, l'éther dioctadécylique peut améliorer l'efficacité de ces médicaments.
Orientations Futures
While specific future directions for Dioctadecyl ether are not mentioned in the literature, the field of nucleic acids research, which often involves the use of various ethers, continues to drive the development of new synthesis methods and applications . This could potentially include Dioctadecyl ether.
Mécanisme D'action
Target of Action
Dioctadecyl ether, also known as n-octadecyl ether, primarily targets the surface tension of aqueous solutions . It forms a monolayer of molecules at the solution’s surface, which plays a crucial role in reducing surface tension and impeding droplet formation .
Mode of Action
The compound interacts with its targets by forming a monolayer of molecules at the solution’s surface . This interaction results in a decrease in the surface tension of the solution, thereby impeding the formation of droplets .
Result of Action
The primary molecular and cellular effect of Dioctadecyl ether’s action is the reduction of surface tension in aqueous solutions . This can impede droplet formation, which may have various implications depending on the specific biological or chemical context .
Analyse Biochimique
Biochemical Properties
The role of Dioctadecyl ether in biochemical reactions is primarily related to its ability to decrease the surface tension of aqueous solutions . It achieves this by forming a monolayer of molecules at the solution’s surface, thereby reducing surface tension and impeding droplet formation
Cellular Effects
While the specific cellular effects of Dioctadecyl ether are not extensively studied, it is known that similar non-ionic surfactants can influence cell function. For instance, they can affect cell signaling pathways and gene expression
Molecular Mechanism
The mechanism of action for Dioctadecyl ether stems from its ability to decrease the surface tension of aqueous solutions . It forms a monolayer of molecules at the solution’s surface, which reduces surface tension and impedes droplet formation
Propriétés
IUPAC Name |
1-octadecoxyoctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXWUCXDUUJDRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864175 | |
| Record name | 1-(Octadecyloxy)octadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6297-03-6 | |
| Record name | Octadecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6297-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Distearyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006297036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Octadecyloxy)octadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioctadecyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISTEARYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC6T3MJF8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


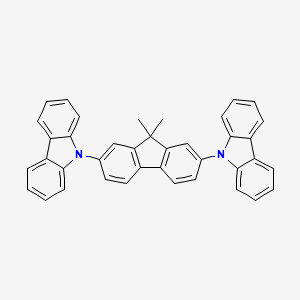
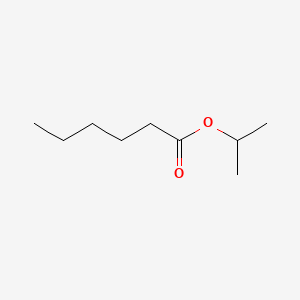
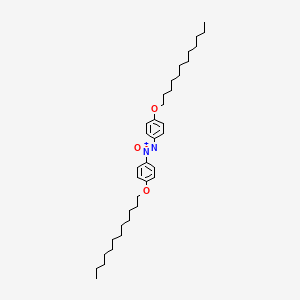
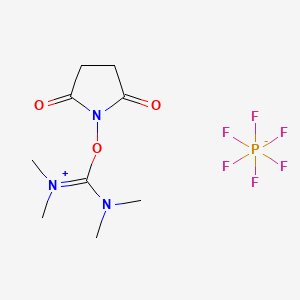



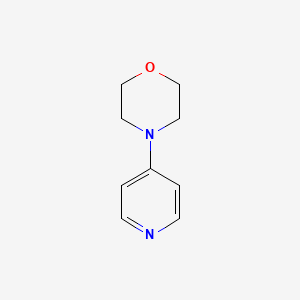
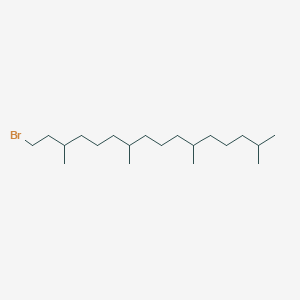
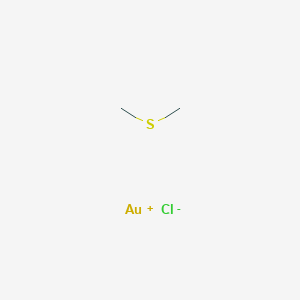
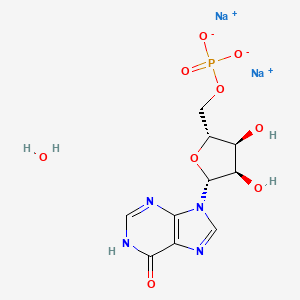
![Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1661949.png)
